GED 0507-34-Levo

Description

Properties

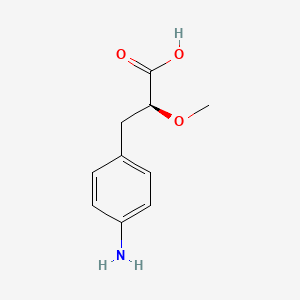

IUPAC Name |

(2S)-3-(4-aminophenyl)-2-methoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJYLJGYIDIJPT-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](CC1=CC=C(C=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921195-93-9 | |

| Record name | GED-0507-34-levo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921195939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GED-0507-34-Levo | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GED-0507-34-LEVO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4H78S56YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on GED 0507-34-Levo as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

GED 0507-34-Levo and its N-acetylated form, N-acetyl-GED-0507-34-Levo (NAC-GED), have emerged as promising selective modulators of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). This nuclear receptor plays a critical role in regulating lipid metabolism, inflammation, and cellular differentiation. Preclinical and clinical investigations have highlighted the therapeutic potential of these compounds in a range of inflammatory and fibrotic conditions, including inflammatory bowel disease (IBD), intestinal fibrosis, acne vulgaris, and certain dermatological disorders. This technical guide provides a comprehensive overview of the current understanding of this compound as a PPARγ modulator, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects.

Introduction

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily. Its activation leads to the regulation of target gene expression involved in adipogenesis, glucose homeostasis, and the inflammatory response. The anti-inflammatory effects of PPARγ are, in part, mediated by its ability to antagonize the activity of pro-inflammatory transcription factors such as NF-κB.[1] Given its central role in these pathways, PPARγ has become an attractive therapeutic target for a variety of diseases.

This compound is a novel small molecule designed as a selective PPARγ modulator.[2] As an analog of 5-aminosalicylic acid (5-ASA), a known PPARγ activator used in the treatment of IBD, this compound exhibits significantly higher potency.[3] This enhanced activity, coupled with a favorable safety profile, has prompted its investigation in several disease models.

Mechanism of Action: PPARγ Modulation

This compound exerts its therapeutic effects primarily through the activation of PPARγ. Upon binding to the ligand-binding domain of PPARγ, the receptor undergoes a conformational change, leading to the recruitment of co-activator proteins and the subsequent transcription of target genes. This signaling cascade has several downstream consequences, including the inhibition of pro-inflammatory pathways and the regulation of cellular differentiation and fibrotic processes.

One of the key anti-inflammatory mechanisms of this compound is its interference with the TGF-β/Smad signaling pathway, a critical driver of fibrosis.[3][4] By activating PPARγ, this compound can counteract the pro-fibrotic effects of TGF-β.[4] Additionally, in the context of acne, N-acetyl-GED-0507-34-Levo has been shown to induce sebocyte differentiation, thereby normalizing sebum production and reducing inflammation.[5]

Below is a diagram illustrating the proposed signaling pathway for this compound's action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound and its derivatives.

Table 1: Preclinical Efficacy in a Murine Model of Intestinal Fibrosis[3][4]

| Gene/Protein | Fold Reduction vs. DSS Control | P-value |

| Gene Expression | ||

| Acta2 (α-SMA) | 1.48 | < 0.05 |

| COL1a1 | 1.93 | < 0.005 |

| Fn1 (Fibronectin) | 1.03 | < 0.05 |

| Interleukin-13 (IL-13) | 1.89 | < 0.05 |

| Connective Tissue Growth Factor (CTGF) | 2.2 | < 0.005 |

| Protein Levels | ||

| α-SMA | Reduced | Not specified |

| Collagen I-II | Reduced | Not specified |

Data from a dextran sulfate sodium (DSS)-induced chronic colitis model in mice treated with 30 mg/kg/day of this compound.

Table 2: Clinical Efficacy of N-acetyl-GED-0507-34-Levo in Moderate-to-Severe Acne Vulgaris (12-week study)[6][7][8][9][10]

| Efficacy Endpoint | Vehicle | NAC-GED 2% | NAC-GED 5% | P-value (vs. Vehicle) |

| Investigator Global Assessment (IGA) Success Rate | 24% | 33% | 45% | Not significant (2%)< 0.001 (5%) |

| Percentage Reduction in Total Lesion Count (TLC) | -33.9% | -44.7% | -57.1% | < 0.001 (2%)< 0.001 (5%) |

IGA success is defined as a score of 0 (clear) or 1 (almost clear) and at least a 2-point improvement from baseline.

Table 3: Safety and Tolerability in Acne Vulgaris Clinical Trial[6][7][8][9][10]

| Adverse Events | Vehicle | NAC-GED 2% | NAC-GED 5% |

| Percentage of Patients with One or More Adverse Events | 19% | 16% | 19% |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is widely used to induce colonic inflammation and fibrosis that mimics aspects of human IBD.[3][4]

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Colitis: Chronic colitis and fibrosis are induced by administering 2.5% (w/v) DSS in the drinking water for three cycles of 5-7 days, with an intervening period of 10-14 days of regular drinking water.

-

Treatment: this compound is administered daily by oral gavage at a dose of 30 mg/kg.

-

Endpoint Analysis:

-

Macroscopic and Histological Scoring: Colons are excised, and the length and weight are measured. Histological sections are stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.

-

Gene Expression Analysis: RNA is extracted from colonic tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of profibrotic and inflammatory genes.

-

Protein Analysis: Protein levels of fibrosis markers are assessed by Western blotting and immunohistochemistry.

-

In Vitro TGF-β-Induced Fibroblast Activation

This assay assesses the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.[3][4]

-

Cell Lines: Human intestinal fibroblast cell lines (e.g., CCD-18Co) or primary human intestinal fibroblasts are used.

-

Stimulation: Cells are stimulated with TGF-β (1-10 ng/mL) for 2-4 days to induce myofibroblast differentiation.

-

Treatment: this compound (e.g., 1 mM) is co-administered with TGF-β.

-

Endpoint Analysis:

-

Gene Expression: qRT-PCR is used to measure the mRNA levels of α-SMA (ACTA2) and fibronectin (FN1).

-

Protein Expression: Western blotting is performed to assess the protein levels of α-SMA.

-

PPARγ Luciferase Reporter Assay

This cell-based assay quantifies the ability of a compound to activate PPARγ.

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T or Caco-2) is used.

-

Transfection: Cells are co-transfected with:

-

An expression vector for human PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

-

Treatment: Transfected cells are treated with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Measurement: After an incubation period (e.g., 24 hours), cell lysates are assayed for firefly and Renilla luciferase activity using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to determine the fold activation of PPARγ.

PPARγ Competitive Binding Assay

This in vitro assay determines the affinity of a compound for the PPARγ ligand-binding domain (LBD).

-

Reagents:

-

Recombinant human PPARγ-LBD.

-

A high-affinity fluorescent or radiolabeled PPARγ ligand (tracer).

-

-

Procedure: A fixed concentration of the PPARγ-LBD and the tracer are incubated with increasing concentrations of the unlabeled test compound (this compound).

-

Measurement: The amount of tracer bound to the receptor is measured (e.g., by fluorescence polarization or scintillation counting). The displacement of the tracer by the test compound is used to calculate the half-maximal inhibitory concentration (IC50), which can be converted to the binding affinity (Ki).

Conclusion

This compound and its N-acetylated derivative are potent and selective PPARγ modulators with demonstrated efficacy in preclinical models of intestinal fibrosis and in clinical trials for acne vulgaris. Their mechanism of action, centered on the activation of PPARγ and the subsequent down-regulation of pro-inflammatory and pro-fibrotic pathways, presents a compelling therapeutic strategy for a range of diseases. The quantitative data from these studies provide a strong rationale for further investigation and development of these compounds. The experimental protocols outlined in this guide serve as a foundation for future research aimed at further elucidating the therapeutic potential of this compound and other PPARγ modulators.

References

- 1. mdpi.com [mdpi.com]

- 2. TGFβ-induced fibroblast activation requires persistent and targeted HDAC-mediated gene repression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]

- 4. socmucimm.org [socmucimm.org]

- 5. Sebocyte differentiation as a new target for acne therapy: an in vivo experience - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GED-0507-34-Levo in NF-κB Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GED-0507-34-Levo is a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator with potent anti-inflammatory properties. A significant body of preclinical evidence highlights its role as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. This technical guide provides an in-depth overview of the mechanism of action of GED-0507-34-Levo, focusing on its interaction with the NF-κB pathway. It includes a summary of available quantitative data, detailed representative experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows to support further research and drug development efforts in inflammatory diseases.

Introduction to GED-0507-34-Levo and NF-κB Signaling

GED-0507-34-Levo is a small molecule that acts as a selective modulator of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[1] The NF-κB signaling pathway is a cornerstone of the inflammatory response, becoming activated by a variety of stimuli such as cytokines, pathogens, and cellular stress. Upon activation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This process liberates the NF-κB heterodimer, most commonly composed of p65 (RelA) and p50 subunits, allowing its translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases, making it a key therapeutic target.

Mechanism of Action: GED-0507-34-Levo as an NF-κB Pathway Inhibitor

The primary mechanism by which GED-0507-34-Levo inhibits NF-κB signaling is through the activation of PPARγ. As a PPARγ modulator, GED-0507-34-Levo initiates a process known as transrepression. This involves the ligand-activated PPARγ interfering with the transcriptional activity of other signaling pathways, notably the NF-κB pathway.[2]

Several molecular mechanisms are proposed for PPARγ-mediated transrepression of NF-κB:

-

Direct Protein-Protein Interaction: Activated PPARγ can directly bind to NF-κB subunits, particularly p65, thereby preventing their binding to DNA and subsequent gene transcription.

-

Competition for Coactivators: Both PPARγ and NF-κB require a common set of coactivator proteins to initiate gene transcription. By activating PPARγ, GED-0507-34-Levo can sequester these limited coactivators, making them unavailable for NF-κB-mediated transcription.

-

Stabilization of Corepressor Complexes: Ligand-bound PPARγ can be sumoylated, a post-translational modification that enables it to stabilize corepressor complexes (like NCoR/SMRT) on NF-κB target gene promoters. This prevents the recruitment of transcriptional machinery and maintains the genes in a repressed state.

A key consequence of this PPARγ activation is the increased expression of IκBα, the primary inhibitor of NF-κB. By upregulating IκBα, GED-0507-34-Levo enhances the sequestration of NF-κB in the cytoplasm, thereby preventing its nuclear translocation and the subsequent inflammatory cascade.

Signaling Pathway Diagram

Quantitative Data on the Effects of GED-0507-34-Levo

| Study Model | Treatment | Target Gene/Protein | Fold Change (vs. Control) | Reference |

| Dextran Sulfate Sodium (DSS)-induced colitis in C57BL/6 mice | GED-0507-34-Levo (30 mg/kg/day, oral) | Acta2 (α-SMA) mRNA | ↓ 1.48-fold | [2] |

| Dextran Sulfate Sodium (DSS)-induced colitis in C57BL/6 mice | GED-0507-34-Levo (30 mg/kg/day, oral) | COL1a1 (Collagen I) mRNA | ↓ 1.93-fold | [2] |

| Dextran Sulfate Sodium (DSS)-induced colitis in C57BL/6 mice | GED-0507-34-Levo (30 mg/kg/day, oral) | Fn1 (Fibronectin) mRNA | ↓ 1.03-fold | [2] |

| Dextran Sulfate Sodium (DSS)-induced colitis in C57BL/6 mice | GED-0507-34-Levo (30 mg/kg/day, oral) | IL-13 Protein | ↓ 1.89-fold | [2] |

| Dextran Sulfate Sodium (DSS)-induced colitis in C57BL/6 mice | GED-0507-34-Levo (30 mg/kg/day, oral) | CTGF (Connective Tissue Growth Factor) Protein | ↓ 2.2-fold | [2] |

Table 1: In Vivo Effects of GED-0507-34-Levo on NF-κB Downstream Targets.

A terminated Phase 2 clinical trial for ulcerative colitis investigated oral doses of 80 mg and 160 mg of GED-0507-34-Levo administered twice daily.[1]

Detailed Experimental Protocols (Representative)

The following are representative protocols for key experiments used to assess the impact of compounds like GED-0507-34-Levo on the NF-κB signaling pathway. These are based on standard methodologies and may require optimization for specific cell lines and experimental conditions.

Western Blot for IκBα Phosphorylation and Degradation, and p65 Nuclear Translocation

This assay is used to quantify the levels of key proteins in the NF-κB pathway.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or HT-29 intestinal epithelial cells) at an appropriate density. Pre-treat with varying concentrations of GED-0507-34-Levo for a specified time (e.g., 1-2 hours) before stimulating with an NF-κB activator (e.g., TNF-α or LPS) for a short duration (e.g., 15-30 minutes for IκBα phosphorylation/degradation, 30-60 minutes for p65 translocation).

-

Protein Extraction: Lyse cells to separate cytoplasmic and nuclear fractions using a commercial kit or standard biochemical fractionation protocols. Add protease and phosphatase inhibitors to the lysis buffers.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, p65, a nuclear marker (e.g., Lamin B1), and a cytoplasmic loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of p-IκBα to total IκBα, and the nuclear p65 levels to the nuclear loading control.

Immunofluorescence for p65 Nuclear Translocation

This microscopic technique visualizes the subcellular localization of the p65 subunit of NF-κB.

Workflow Diagram:

Methodology:

-

Cell Seeding: Grow cells on sterile glass coverslips in a multi-well plate.

-

Treatment: Treat the cells as described in the Western blot protocol.

-

Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% normal goat serum in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Nuclear Counterstaining: Stain the nuclei with 4',6-diamidino-2-phenylindole (DAPI).

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a confocal or fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Plate the transfected cells and treat with GED-0507-34-Levo and an NF-κB activator as previously described.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percentage of inhibition of NF-κB activity at different concentrations of GED-0507-34-Levo to determine the IC50 value.

Conclusion

GED-0507-34-Levo represents a promising therapeutic agent for inflammatory diseases due to its targeted modulation of the PPARγ and subsequent inhibition of the pro-inflammatory NF-κB signaling pathway. The available data demonstrates its efficacy in preclinical models, primarily through the suppression of NF-κB-mediated gene expression. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the molecular mechanisms of GED-0507-34-Levo and to quantify its anti-inflammatory effects. Further studies are warranted to elucidate more precise quantitative measures of its NF-κB inhibitory activity, such as IC50 values from in vitro assays, and to continue exploring its therapeutic potential in clinical settings.

References

An In-depth Technical Guide to GED-0507-34-Levo: Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GED-0507-34-Levo, also known as (2S)-3-(4-aminophenyl)-2-methoxypropanoic acid, is a novel small molecule modulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This document provides a comprehensive technical overview of its chemical properties, a proposed synthesis pathway based on analogous compounds, and its mechanism of action. Particular focus is given to its role in modulating inflammatory and fibrotic pathways. This guide consolidates key experimental data into structured tables and visualizes complex biological and experimental workflows using Graphviz diagrams to facilitate understanding for research and development purposes.

Chemical Structure and Properties

GED-0507-34-Levo is a chiral molecule with the following structural and chemical properties:

| Property | Value | Source |

| IUPAC Name | (2S)-3-(4-aminophenyl)-2-methoxypropanoic acid | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₃NO₃ | --INVALID-LINK-- |

| Molecular Weight | 195.22 g/mol | --INVALID-LINK-- |

| CAS Number | 921195-93-9 | --INVALID-LINK-- |

| Canonical SMILES | CO--INVALID-LINK--C(=O)O | --INVALID-LINK-- |

Synthesis of GED-0507-34-Levo

A detailed, publicly available, step-by-step experimental protocol for the synthesis of GED-0507-34-Levo is not readily found in the scientific literature. However, based on patent literature for analogous (2S)-2-amino-3-(4-alkylaminophenyl)propanoic acid derivatives, a potential synthetic route can be proposed.

Disclaimer: The following protocol is a generalized representation and has not been experimentally validated for the specific synthesis of GED-0507-34-Levo. It is intended for illustrative purposes only.

Proposed Synthetic Pathway

A plausible synthetic route may involve the following key steps, starting from a protected p-nitrophenylalanine derivative.

Exemplary Experimental Protocol (Hypothetical)

-

Step 1: Reduction of the Nitro Group. To a solution of methyl (2S)-2-acetamido-3-(4-nitrophenyl)propanoate in methanol, add zinc powder and a solution of ammonium chloride in water at a controlled temperature (e.g., below 25°C). The reaction is monitored by TLC until completion. The product, methyl (2S)-3-(4-aminophenyl)-2-acetamidopropanoate, is isolated by filtration and extraction.

-

Step 2: Introduction of the Methoxy Group. The amino group of the product from Step 1 would need to be appropriately protected before the introduction of the methoxy group at the alpha-carbon. This could potentially be achieved through a variety of methods, such as diazotization followed by reaction with methanol in the presence of a suitable catalyst. Alternatively, a different synthetic strategy starting from a precursor already containing the methoxy group might be employed.

-

Step 3: Hydrolysis of the Methyl Ester. The resulting methyl ester is then hydrolyzed, for example, using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water. After acidification, the final product, GED-0507-34-Levo, would be isolated and purified, likely through crystallization or chromatography.

Mechanism of Action: PPARγ Modulation

GED-0507-34-Levo functions as a modulator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.

Upon binding to its ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

Experimental Data and Protocols

Anti-Fibrotic Activity

GED-0507-34-Levo has demonstrated significant anti-fibrotic effects in preclinical models. A key mechanism underlying fibrosis is the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

TGF-β signaling initiates by binding to its receptor, leading to the phosphorylation of Smad proteins (Smad2/3). Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor for pro-fibrotic genes, such as those encoding for collagens and other extracellular matrix components.

A common model to study intestinal fibrosis is the dextran sulfate sodium (DSS)-induced chronic colitis model in mice.

The following table summarizes representative quantitative data from a study investigating the anti-fibrotic effects of GED-0507-34-Levo in a DSS-induced colitis model.

| Parameter | Control Group (DSS) | GED-0507-34-Levo Group (DSS + GED) | Fold Change | p-value |

| Acta2 (α-SMA) mRNA expression | 1.00 | 0.68 | ↓ 1.48 | < 0.05 |

| Col1a1 (Collagen) mRNA expression | 1.00 | 0.52 | ↓ 1.93 | < 0.005 |

| Fn1 (Fibronectin) mRNA expression | 1.00 | 0.97 | ↓ 1.03 | < 0.05 |

| IL-13 expression | 1.00 | 0.53 | ↓ 1.89 | < 0.05 |

| CTGF expression | 1.00 | 0.45 | ↓ 2.2 | < 0.005 |

Data are presented as mean fold change relative to the control group.

Clinical Efficacy in Acne Vulgaris

The N-acetylated form of GED-0507-34-Levo (N-Acetyl-GED-0507-34-Levo) has been investigated in clinical trials for the treatment of moderate-to-severe facial acne vulgaris.

A typical phase IIb clinical trial for an acne therapeutic would follow the workflow outlined below.

The following table summarizes the primary efficacy endpoints from a 12-week, randomized, double-blind, vehicle-controlled phase IIb clinical trial of N-Acetyl-GED-0507-34-Levo gel in patients with moderate-to-severe facial acne.[1][2]

| Endpoint | N-Acetyl-GED 5% (n=150) | N-Acetyl-GED 2% (n=150) | Vehicle (n=150) | p-value (vs. Vehicle) |

| Mean % change in Total Lesion Count (TLC) | -57.1% | -44.7% | -33.9% | <0.001 (for 5%)<0.001 (for 2%) |

| IGA Success Rate | 45% | 33% | 24% | <0.001 (for 5%)n.s. (for 2%) |

| Patients with ≥1 Adverse Event | 19% | 16% | 19% | n.s. |

IGA success is defined as an IGA score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from baseline.[1][2]

Conclusion

GED-0507-34-Levo is a promising PPARγ modulator with demonstrated anti-inflammatory and anti-fibrotic properties in preclinical models. Its N-acetylated derivative has shown significant efficacy and a favorable safety profile in clinical trials for the treatment of acne vulgaris. The data presented in this technical guide highlight the potential of GED-0507-34-Levo as a therapeutic agent for a range of inflammatory and fibrotic diseases. Further research into its synthesis and elucidation of its precise molecular interactions will be crucial for its continued development and clinical application.

References

Preclinical Profile of GED-0507-34-Levo: A Novel PPARγ Modulator for Ulcerative Colitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GED-0507-34-Levo is a novel, orally bioavailable modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) with potent anti-inflammatory and anti-fibrotic properties demonstrated in preclinical models of ulcerative colitis (UC). As a derivative of 5-aminosalicylic acid (5-ASA), GED-0507-34-Levo exhibits a significantly higher potency, offering a promising therapeutic alternative for UC management. This document provides a comprehensive overview of the preclinical data, detailing the experimental protocols, quantitative outcomes, and the underlying mechanism of action of GED-0507-34-Levo. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel therapies for inflammatory bowel disease (IBD).

Introduction

Ulcerative colitis is a chronic inflammatory disease of the colon characterized by relapsing and remitting mucosal inflammation. The limitations of current therapies, including 5-ASA compounds, corticosteroids, and biologics, highlight the need for novel therapeutic agents with improved efficacy and safety profiles. GED-0507-34-Levo has emerged as a promising candidate, acting as a potent modulator of PPARγ, a nuclear receptor with a well-established role in regulating inflammation and fibrosis. Preclinical evidence strongly suggests that GED-0507-34-Levo not only surpasses the anti-inflammatory activity of 5-ASA but also exhibits significant anti-fibrotic effects, a critical aspect in preventing long-term complications of UC.

Mechanism of Action: PPARγ Modulation and Downstream Signaling

GED-0507-34-Levo exerts its therapeutic effects primarily through the activation of PPARγ. This ligand-activated transcription factor plays a crucial role in modulating gene expression involved in inflammation, fibrosis, and metabolic regulation. The binding of GED-0507-34-Levo to PPARγ initiates a cascade of molecular events that collectively contribute to its anti-inflammatory and anti-fibrotic activity.

Anti-inflammatory Pathway

The anti-inflammatory effects of GED-0507-34-Levo are mediated through the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activation of PPARγ by GED-0507-34-Levo interferes with the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines and chemokines.

Figure 1: Anti-inflammatory signaling pathway of GED-0507-34-Levo.

Anti-fibrotic Pathway

A key differentiator of GED-0507-34-Levo is its potent anti-fibrotic activity. This is primarily achieved by antagonizing the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a central driver of fibrosis.[1] GED-0507-34-Levo has been shown to reduce the expression of key components of this pathway, thereby inhibiting the differentiation of fibroblasts into myofibroblasts and reducing the deposition of extracellular matrix (ECM) proteins.[1][2]

Figure 2: Anti-fibrotic signaling pathway of GED-0507-34-Levo.

Preclinical Efficacy Data

The efficacy of GED-0507-34-Levo has been evaluated in various preclinical models of ulcerative colitis, consistently demonstrating significant anti-inflammatory and anti-fibrotic effects.

In Vivo Studies: DSS-Induced Colitis Model

The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and well-characterized model that mimics many aspects of human UC.

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Macroscopic Score | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | Significant improvement in intestinal lesions | [2] |

| Histological Score | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | Significant improvement in microscopic intestinal lesions | [2] |

| Acta2 (α-SMA) Gene Expression | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | 1.48-fold reduction (P < 0.05) | [2] |

| COL1a1 Gene Expression | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | 1.93-fold reduction (P < 0.005) | [2] |

| Fn1 (Fibronectin) Gene Expression | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | 1.03-fold reduction (P < 0.05) | [2] |

| α-SMA Protein Levels | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | Reduction in protein levels | [2] |

| Collagen I-II Protein Levels | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | Reduction in protein levels | [2] |

| Interleukin-13 (IL-13) Expression | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | 1.89-fold reduction (P < 0.05) | [2] |

| Connective Tissue Growth Factor (CTGF) Expression | DSS-induced chronic colitis in C57BL/6 mice | GED-0507-34-Levo | 30 mg/kg/day (oral) | 2.2-fold reduction (P < 0.005) | [2] |

In Vitro and Ex Vivo Studies

The effects of GED-0507-34-Levo have also been investigated in in vitro and ex vivo models using intestinal cell lines and primary cells from UC patients.

| Parameter | Model | Treatment | Outcome | Reference |

| PPARγ Activation | Caco-2 cells transfected with PPRE-Luc reporter system | GED-0507-34-Levo | 100 to 150-fold higher activation than 5-ASA | [3] |

| TGF-β-induced α-SMA mRNA Expression | Intestinal fibroblast and epithelial cell lines | GED-0507-34-Levo | Inhibition of TGF-β-induced activation | [2] |

| TGF-β-induced Fibronectin mRNA Expression | Intestinal fibroblast and epithelial cell lines | GED-0507-34-Levo | Inhibition of TGF-β-induced activation | [2] |

| TGFB Expression | Primary human intestinal fibroblasts from UC patients | GED-0507-34-Levo | Reduction in expression | [2] |

| ACTA1 Expression | Primary human intestinal fibroblasts from UC patients | GED-0507-34-Levo | Reduction in expression | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vivo: DSS-Induced Chronic Colitis in Mice

Figure 3: Experimental workflow for the in vivo DSS-induced colitis model.

Protocol:

-

Animals: 110 C57BL/6 mice were used for the study.[2]

-

Induction of Chronic Colitis: Chronic colitis was induced by administering three cycles of 2.5% (wt/vol) dextran sulfate sodium (DSS) in the drinking water for a total of 6 weeks.[2]

-

Treatment: A cohort of mice received daily oral administration of GED-0507-34-Levo at a dose of 30 mg/kg/day.[2]

-

Evaluation:

-

Macroscopic and Histological Assessment: At the end of the treatment period, the colons were excised and evaluated for macroscopic signs of inflammation (e.g., ulceration, thickening). Tissue samples were then processed for histological analysis to assess microscopic changes, including inflammatory cell infiltration and crypt damage.[2]

-

Molecular Analysis: Colonic tissue was collected for the analysis of gene and protein expression of key inflammatory and fibrotic markers. This included quantitative real-time PCR (qPCR) for genes such as Acta2, COL1a1, and Fn1, and Western blotting or immunohistochemistry for proteins like α-SMA and Collagen I-II.[2]

-

In Vitro: TGF-β Stimulation of Intestinal Fibroblasts and Epithelial Cells

Protocol:

-

Cell Culture:

-

Intestinal fibroblast and epithelial cell lines (e.g., CCD-18Co and Caco-2, respectively) were cultured under standard conditions.

-

Primary human intestinal fibroblasts were isolated from biopsies of ulcerative colitis patients and cultured.

-

-

TGF-β Stimulation: Cells were stimulated with recombinant human TGF-β to induce a pro-fibrotic phenotype.

-

Treatment: GED-0507-34-Levo was added to the cell culture medium at various concentrations to assess its inhibitory effect on TGF-β-induced changes.

-

Analysis of Fibrotic Markers: After the treatment period, cells were harvested for the analysis of fibrotic markers.

-

mRNA Expression: Quantitative real-time PCR (qPCR) was performed to measure the mRNA levels of genes such as ACTA2 (α-SMA) and FN1 (Fibronectin).

-

Protein Expression: Western blotting or immunofluorescence was used to determine the protein levels of α-SMA and fibronectin.

-

PPARγ Activation Assay

Protocol:

-

Cell Line and Reporter System: A suitable cell line (e.g., Caco-2) was transiently or stably transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) in its promoter.

-

Treatment: The transfected cells were treated with GED-0507-34-Levo at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) was used as a positive control, and a vehicle control was also included.

-

Luciferase Assay: After an appropriate incubation period, cell lysates were prepared, and luciferase activity was measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity relative to the vehicle control was calculated to determine the potency of GED-0507-34-Levo as a PPARγ activator.

Toxicological Assessment

Preclinical safety and toxicological studies have indicated that GED-0507-34-Levo is well-tolerated. In rats and dogs, the no-observable-adverse-effect-level (NOAEL) was established at doses up to 2000 mg/kg/day.[4] Furthermore, GED-0507-34-Levo did not exhibit any genotoxicity or chromosomal aberrations in the Ames test and in human lymphocytes.[4]

Conclusion

The preclinical data for GED-0507-34-Levo strongly support its development as a novel therapeutic agent for ulcerative colitis. Its dual anti-inflammatory and anti-fibrotic actions, mediated through potent PPARγ modulation, address key pathological features of the disease. The significantly higher potency compared to 5-ASA, coupled with a favorable safety profile, positions GED-0507-34-Levo as a promising candidate for future clinical investigation in patients with ulcerative colitis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

The Role of N-acetyl-GED-0507-34-LEVO in the Management of Acne Vulgaris: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acne vulgaris is a multifactorial inflammatory skin condition with a significant impact on quality of life. Current therapeutic strategies often target individual pathogenic factors, but there is a growing need for novel treatments with broader mechanisms of action. N-acetyl-GED-0507-34-LEVO is an emerging topical therapeutic agent that modulates the peroxisome proliferator-activated receptor-γ (PPARγ), a key regulator of cutaneous homeostasis. Preclinical and clinical studies have demonstrated its potential to address several key aspects of acne pathogenesis, including abnormal sebocyte differentiation, dysregulated sebum production, and inflammation. This technical guide provides a comprehensive overview of the existing data on N-acetyl-GED-0507-34-LEVO, with a focus on its mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.

Introduction

Acne vulgaris is a chronic skin disease characterized by the formation of comedones, papules, pustules, nodules, and cysts, primarily on the face, neck, and trunk. The pathophysiology of acne is complex and involves four primary interconnected factors: follicular hyperkeratinization, excess sebum production, proliferation of Cutibacterium acnes (C. acnes), and inflammation. Peroxisome proliferator-activated receptor-γ (PPARγ) has been identified as a critical nuclear receptor in the skin, playing a significant role in regulating sebaceous gland function, keratinocyte differentiation, and inflammatory responses.[1][2] Dysregulation of PPARγ signaling has been implicated in the development of acne.[3]

N-acetyl-GED-0507-34-LEVO is a novel small molecule designed to selectively modulate PPARγ activity.[4] By targeting this key receptor, it offers a multimodal approach to acne therapy by simultaneously addressing hyperkeratinization, sebogenesis, and inflammation.[1][2] This document will detail the scientific basis for the use of N-acetyl-GED-0507-34-LEVO in acne vulgaris, presenting the available quantitative data, experimental methodologies, and relevant signaling pathways.

Mechanism of Action: PPARγ Modulation

N-acetyl-GED-0507-34-LEVO functions as a selective PPARγ modulator.[4] Its therapeutic effects in acne are believed to stem from its ability to influence multiple downstream pathways upon binding to and activating PPARγ in cutaneous cells, primarily sebocytes and keratinocytes.[1][2]

Induction of Sebocyte Differentiation and Normalization of Sebum Production

In vitro studies have shown that N-acetyl-GED-0507-34-LEVO promotes the differentiation of sebocytes.[3][5] This is a crucial mechanism, as altered sebocyte differentiation is considered a key factor in the pathogenesis of acne.[5] By inducing differentiation, N-acetyl-GED-0507-34-LEVO helps to normalize the process of sebum production, leading to an improvement in the composition of sebum.[3]

Anti-inflammatory Effects via NF-κB Inhibition

A cornerstone of the therapeutic action of N-acetyl-GED-0507-34-LEVO is its potent anti-inflammatory activity.[4] Activation of PPARγ by N-acetyl-GED-0507-34-LEVO interferes with the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] Specifically, it inhibits the nuclear translocation of the p65 subunit of NF-κB, a key step in the activation of this pro-inflammatory transcription factor.[4] This inhibition leads to a downstream reduction in the expression of various inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-8 (IL-8).[4]

Figure 1: Proposed signaling pathway of N-acetyl-GED-0507-34-LEVO in acne.

Quantitative Data from Clinical Trials

A phase IIb randomized, double-blind, vehicle-controlled clinical trial has provided significant quantitative data on the efficacy and safety of N-acetyl-GED-0507-34-LEVO in patients with moderate-to-severe facial acne vulgaris.[1]

Efficacy Data

The primary efficacy endpoints of the phase IIb trial were the percentage change from baseline in total lesion count (TLC) and the proportion of patients achieving Investigator's Global Assessment (IGA) success (defined as a score of 0 or 1) at week 12.[1]

| Treatment Group | Mean Percentage Change in TLC (95% CI) | p-value vs. Vehicle | IGA Success Rate (95% CI) | p-value vs. Vehicle |

| NAC-GED 5% | -57.1% (-60.8 to -53.4) | <0.001 | 45% (38 to 53) | <0.001 |

| NAC-GED 2% | -44.7% (-49.1 to -40.1) | <0.001 | 33% | Not Significant |

| Vehicle | -33.9% (-37.6 to -30.2) | - | 24% (18 to 31) | - |

| Table 1: Efficacy of N-acetyl-GED-0507-34-LEVO at 12 Weeks[1] |

Safety and Tolerability

The safety profile of N-acetyl-GED-0507-34-LEVO was found to be comparable to that of the vehicle. The percentage of patients experiencing one or more adverse events (AEs) was similar across all treatment groups.[1]

| Treatment Group | Percentage of Patients with ≥1 AE |

| NAC-GED 5% | 19% |

| NAC-GED 2% | 16% |

| Vehicle | 19% |

| Table 2: Safety Profile of N-acetyl-GED-0507-34-LEVO[1] |

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical and clinical evaluation of N-acetyl-GED-0507-34-LEVO.

In Vitro Sebocyte Differentiation Assay

Objective: To assess the effect of N-acetyl-GED-0507-34-LEVO on the differentiation of human sebocytes.

Methodology:

-

Cell Culture: Primary human sebocytes or immortalized sebocyte cell lines (e.g., SZ95) are cultured in appropriate growth medium.

-

Treatment: Cells are treated with varying concentrations of N-acetyl-GED-0507-34-LEVO or a vehicle control for a specified duration (e.g., 24-72 hours).

-

Assessment of Differentiation Markers:

-

Western Blot: Cellular lysates are collected and subjected to SDS-PAGE and Western blotting to analyze the expression of sebocyte differentiation markers such as Keratin 7 (K7) and Epithelial Membrane Antigen (EMA).

-

Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with antibodies against differentiation markers. The localization and expression levels of these markers are visualized using fluorescence microscopy.

-

-

Lipid Analysis: Intracellular lipid accumulation, a hallmark of sebocyte differentiation, can be quantified using Oil Red O staining followed by spectrophotometric analysis.

Figure 2: Workflow for in vitro sebocyte differentiation assay.

In Vitro Anti-inflammatory Assays

Objective: To evaluate the anti-inflammatory properties of N-acetyl-GED-0507-34-LEVO in keratinocytes.

Methodology:

-

Cell Culture: Human keratinocytes (e.g., HaCaT cells) are cultured to sub-confluency.

-

Inflammatory Challenge: Cells are pre-treated with N-acetyl-GED-0507-34-LEVO or vehicle, followed by stimulation with a pro-inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

NF-κB Nuclear Translocation Assay (Immunofluorescence):

-

Cells are fixed and stained with an antibody against the p65 subunit of NF-κB.

-

Nuclear translocation of p65 is visualized and quantified using fluorescence microscopy.

-

-

Cytokine Measurement (ELISA):

-

Cell culture supernatants are collected.

-

The concentrations of pro-inflammatory cytokines such as IL-6 and IL-8 are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

-

NF-κB Reporter Assay (Luciferase Assay):

-

Keratinocytes are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Following treatment and inflammatory stimulation, cell lysates are assayed for luciferase activity, which is indicative of NF-κB transcriptional activity.

-

Clinical Trial Protocol for Efficacy and Safety

Objective: To assess the efficacy and safety of topical N-acetyl-GED-0507-34-LEVO in patients with acne vulgaris.

Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.

Participant Population: Patients aged 12-40 years with moderate-to-severe facial acne vulgaris, defined by an IGA score of 3 or 4 and a specified range of inflammatory and non-inflammatory lesions.

Treatment Regimen:

-

Participants are randomized to receive N-acetyl-GED-0507-34-LEVO gel (e.g., 2% or 5%) or a vehicle gel.

-

The assigned treatment is applied topically to the face once daily for a duration of 12 weeks.

Assessments:

-

Efficacy:

-

Total, inflammatory, and non-inflammatory lesion counts are performed at baseline and subsequent follow-up visits.

-

IGA is assessed by the investigator at each visit.

-

-

Safety:

-

Adverse events are monitored and recorded throughout the study.

-

Local skin tolerability is assessed (e.g., erythema, scaling, itching, and burning).

-

Figure 3: Logical flow of a phase IIb clinical trial for N-acetyl-GED-0507-34-LEVO.

Conclusion and Future Directions

N-acetyl-GED-0507-34-LEVO represents a promising novel therapeutic agent for acne vulgaris with a unique, multimodal mechanism of action centered on the modulation of PPARγ. The available data from a phase IIb clinical trial demonstrates a significant and clinically meaningful improvement in acne severity with a favorable safety profile.[1] Its ability to induce sebocyte differentiation, normalize sebum production, and exert potent anti-inflammatory effects addresses multiple key pathogenic factors of acne.[3][4]

Further research, including the completion of ongoing phase III clinical trials, will be crucial to fully elucidate the therapeutic potential and long-term safety of N-acetyl-GED-0507-34-LEVO.[4] Additionally, further preclinical studies may help to refine our understanding of its molecular mechanisms and identify potential biomarkers for treatment response. The development of selective PPARγ modulators like N-acetyl-GED-0507-34-LEVO marks a significant advancement in the field of dermatology and offers a promising new avenue for the effective management of acne vulgaris.

References

The Impact of GED-0507-34-Levo on Cytokine Expression in Keratinocytes: A Technical Overview

For Immediate Release

LILLE, France – The selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, GED-0507-34-Levo, has demonstrated significant anti-inflammatory effects on human keratinocytes by suppressing the expression of key pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the mechanism of action, experimental data, and methodologies related to the effects of GED-0507-34-Levo on cytokine expression in these crucial skin cells. This information is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: PPARγ Modulation and NF-κB Inhibition

GED-0507-34-Levo exerts its anti-inflammatory effects primarily through the activation of the PPARγ receptor. As a selective PPARγ modulator, it influences the inflammatory cascade by inhibiting the nuclear translocation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[1] The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the transcription and subsequent expression of a wide range of pro-inflammatory cytokines and other inflammatory mediators.[1]

This targeted action on the PPARγ-NF-κB signaling axis allows GED-0507-34-Levo to effectively control inflammation in skin cells, a key factor in various inflammatory skin conditions.[1]

Visualization of the Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which GED-0507-34-Levo modulates cytokine expression in keratinocytes.

References

Methodological & Application

Topical N-acetyl-GED-0507-34-LEVO Gel: Application Notes and Protocols for Dermatological Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the topical use of N-acetyl-GED-0507-34-LEVO (NAC-GED) gel in dermatological research, with a primary focus on its application in the treatment of acne vulgaris. This document includes a summary of key clinical trial data, detailed experimental protocols, and visualizations of the relevant biological pathways and study designs.

Mechanism of Action

N-acetyl-GED-0507-34-LEVO is a selective modulator of the peroxisome proliferator-activated receptor-γ (PPARγ).[1][2][3][4] PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, cell differentiation, and inflammation.[1][5] In the context of dermatology, NAC-GED's modulation of PPARγ is believed to address several factors in acne pathogenesis by:

-

Inducing sebocyte differentiation: This helps to normalize sebum production.[1][4]

-

Improving sebum composition: This can reduce the inflammatory potential of sebum.[1][4]

-

Controlling inflammation: NAC-GED has been shown to suppress inflammatory pathways, including the inhibition of NF-κB nuclear translocation, which reduces the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[3]

Preliminary in vitro and in vivo studies have supported the efficacy of NAC-GED in these areas, making it a promising candidate for acne treatment.[1][4][6]

Data Presentation

Table 1: Efficacy of NAC-GED Gel in a Phase IIb Randomized Controlled Trial[1][7]

| Treatment Group | N | Mean % Change in Total Lesion Count (TLC) from Baseline (95% CI) | p-value (vs. Vehicle) | Investigator Global Assessment (IGA) Success Rate (95% CI) | p-value (vs. Vehicle) |

| NAC-GED 5% | 150 | -57.1% (-60.8 to -53.4) | < 0.001 | 45% (38 to 53) | < 0.001 |

| NAC-GED 2% | 150 | -44.7% (-49.1 to -40.1) | < 0.001 | 33% | Not Significant |

| Vehicle | 150 | -33.9% (-37.6 to -30.2) | - | 24% (18 to 31) | - |

Table 2: Safety Profile of NAC-GED Gel in a Phase IIb Randomized Controlled Trial[1][8][9]

| Treatment Group | Percentage of Patients with One or More Adverse Events (AEs) |

| NAC-GED 5% | 19% |

| NAC-GED 2% | 16% |

| Vehicle | 19% |

Experimental Protocols

Phase IIb Clinical Trial Protocol for Acne Vulgaris[1][6][7][8]

1. Study Design:

-

A multi-center, randomized, double-blind, vehicle-controlled, parallel-group study.[7]

2. Patient Population:

-

Inclusion Criteria:

-

Exclusion Criteria:

-

Acne forms other than facial acne vulgaris.

-

History of unresponsiveness to conventional acne treatments.

-

Use of systemic treatments or phototherapy for acne.

-

Presence of other active skin diseases that could interfere with the evaluation.

-

3. Treatment Regimen:

-

Patients were randomized to one of three treatment arms: NAC-GED 5% gel, NAC-GED 2% gel, or vehicle gel.

-

A bean-sized amount of the assigned gel was applied as a thin film to the entire facial area once daily for 12 weeks.[7]

-

The application was to be on clean, dry skin, avoiding the eyes and mouth.[7]

4. Efficacy and Safety Assessments:

-

Co-Primary Efficacy Endpoints (at Week 12):

-

Safety Endpoints:

-

Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).[6]

-

5. Long-Term Extension Study:

-

Eligible participants who completed the 12-week treatment were offered to continue in an open-label long-term study with NAC-GED 5% gel for up to 52 weeks to assess long-term safety and efficacy.[7][9][10]

Visualizations

Caption: Signaling pathway of N-acetyl-GED-0507-34-LEVO in skin cells.

Caption: Experimental workflow of the Phase IIb clinical trial.

References

- 1. Efficacy and safety of N-acetyl-GED-0507-34-LEVO gel in patients with moderate-to severe facial acne vulgaris: a phase IIb randomized double-blind, vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NAC-GED 5% gel promising treatment option for moderate to severe acne [medicaldialogues.in]

- 3. GED-0507-34 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Efficacy and safety of N‐acetyl‐GED‐0507‐34‐LEVO gel in patients with moderate‐to severe facial acne vulgaris: a phase IIb randomized double‐blind, vehicle‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cris.unibo.it [cris.unibo.it]

- 7. ISRCTN [isrctn.com]

- 8. academic.oup.com [academic.oup.com]

- 9. ISRCTN [isrctn.com]

- 10. clinicaltrials.eu [clinicaltrials.eu]

Application Notes and Protocols for GED-0507-34-Levo in Preclinical Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GED-0507-34-Levo is a novel, orally bioavailable modulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Preclinical studies have demonstrated its potential therapeutic effects in models of inflammatory and fibrotic diseases, primarily focusing on intestinal fibrosis.[1][2][3] These notes provide a comprehensive overview of the dosage, administration, and experimental protocols from key preclinical animal studies to guide further research and development.

I. Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies involving GED-0507-34-Levo.

Table 1: Dosage and Administration in a Murine Model of Intestinal Fibrosis

| Parameter | Details | Reference |

| Drug | GED-0507-34-Levo | [1][2] |

| Animal Model | C57BL/6 mice with Dextran Sulfate Sodium (DSS)-induced chronic colitis and fibrosis | [1][2][4] |

| Dosage | 30 mg/kg/day | [1][2] |

| Route of Administration | Oral gavage | [2] |

| Frequency | Daily | [1][2] |

| Duration | Started from the second cycle of DSS administration for a total of 6 weeks | [1][2] |

Table 2: Summary of Efficacy in DSS-Induced Murine Colitis Model

| Endpoint | Observation | Fold/Percentage Change | p-value | Reference |

| Macroscopic & Microscopic Lesions | Amelioration of intestinal lesions | 35% reduction in total macroscopic score; 91% reduction in histological score | p < 0.05; p < 0.01 | [5] |

| Colon Weight/Length Ratio | Significant decrease | 26% decrease | p < 0.05 | [5] |

| Profibrotic Gene Expression | ||||

| Acta2 (α-SMA) | Reduction | 1.48-fold | p < 0.05 | [1] |

| COL1a1 (Collagen I) | Reduction | 1.93-fold | p < 0.005 | [1] |

| Fn1 (Fibronectin) | Reduction | 1.03-fold | p < 0.05 | [1] |

| Fibrotic Marker Protein Levels | ||||

| Collagen I-III | Reduction | 48% reduction | p < 0.05 | [5] |

| Inflammatory Markers | ||||

| CTGF | Reduction | 35% reduction (tissue); 2.2-fold (gene) | p < 0.05; p < 0.005 | [1][5] |

| IL-13 | Reduction | 50% reduction (tissue); 1.89-fold (gene) | p < 0.01; p < 0.05 | [1][5] |

II. Experimental Protocols

A. Induction of Colonic Fibrosis in Mice

This protocol describes the induction of chronic colitis and subsequent fibrosis in mice using Dextran Sulfate Sodium (DSS), a well-established model for studying intestinal fibrosis.[1][2]

Materials:

-

Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000)

-

Drinking water

-

GED-0507-34-Levo

-

Vehicle for oral gavage

Procedure:

-

Induce chronic colitis in C57BL/6 mice by administering 2.5% (w/v) DSS in their drinking water for 5-10 days.[1][2][5]

-

Follow the DSS administration with a period of 7 days of regular drinking water to allow for recovery and the development of fibrotic changes.[2]

-

Repeat this cycle for a total of 3 cycles over 6 weeks to establish a robust model of intestinal fibrosis.[1][2]

-

Divide the mice into three groups: a control group, a DSS-treated group, and a DSS-treated group receiving GED-0507-34-Levo.[2][3]

-

For the treatment group, administer GED-0507-34-Levo at a dose of 30 mg/kg/day via oral gavage.[2] Begin the administration from the start of the second DSS cycle.[2]

-

At the end of the 6-week period, sacrifice the mice and collect colon samples for macroscopic scoring, histological analysis, and molecular and cellular analysis.[1][2]

B. Assessment of Intestinal Fibrosis

1. Macroscopic and Histological Scoring:

-

Macroscopic Scoring: Evaluate the colon for visible signs of damage and inflammation.[5]

-

Histological Scoring: Process colon tissue samples for histological staining (e.g., Hematoxylin and Eosin, Picrosirius Red for collagen) to assess the degree of inflammation and fibrosis.[5] The histological score is determined based on the extent of tissue damage and cellular infiltration.[5]

2. Gene and Protein Expression Analysis:

-

RNA Extraction and qRT-PCR: Isolate total RNA from colon tissue samples and perform quantitative real-time PCR to measure the mRNA expression levels of key fibrotic markers such as Acta2 (α-SMA), COL1a1, Fn1, CTGF, and IL-13.[1]

-

Immunohistochemistry and Immunoblotting: Analyze the protein levels of fibrotic markers like Collagen types I-III, α-SMA, and components of the TGF-β/Smad pathway (TGF-β1, Smad3) using immunohistochemistry on tissue sections and immunoblotting of tissue lysates.[3]

III. Signaling Pathways and Experimental Workflow

A. TGF-β/Smad Signaling Pathway

GED-0507-34-Levo is a PPARγ agonist that has been shown to antagonize the pro-fibrotic TGF-β/Smad signaling pathway.[2][3][6] The diagram below illustrates the canonical TGF-β/Smad pathway, which is a key target in the anti-fibrotic action of GED-0507-34-Levo.

Caption: Canonical TGF-β/Smad signaling pathway.

B. Experimental Workflow for Preclinical Evaluation of GED-0507-34-Levo

The following diagram outlines the typical workflow for evaluating the efficacy of GED-0507-34-Levo in a preclinical model of intestinal fibrosis.

Caption: Preclinical experimental workflow for GED-0507-34-Levo.

Disclaimer: These application notes and protocols are intended for research purposes only and are based on published preclinical data. They should be adapted and optimized for specific experimental conditions. Appropriate safety precautions and ethical guidelines for animal research must be followed.

References

- 1. Novel PPARγ Modulator GED-0507-34 Levo Ameliorates Inflammation-driven Intestinal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-fibrotic effect of a novel PPAR-γ ligand, GED-0507-34 LEVO, in DSS induced colonic fibrosis in mice | Italian Journal of Anatomy and Embryology [oajournals.fupress.net]

- 3. researchgate.net [researchgate.net]

- 4. GED-0507-34 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. oajournals.fupress.net [oajournals.fupress.net]

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of GED-0507-34-Levo in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GED-0507-34-Levo is a modulator of the Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a key regulator of cellular differentiation, lipid metabolism, and inflammatory responses.[1] The anti-inflammatory properties of GED-0507-34-Levo are primarily attributed to its ability to inhibit the nuclear translocation of the transcription factor NF-κB.[1] This inhibition subsequently reduces the expression of a wide array of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1] These application notes provide detailed protocols for in vitro cell culture assays to characterize and quantify the anti-inflammatory effects of GED-0507-34-Levo.

Mechanism of Action: PPARγ Activation and NF-κB Inhibition

GED-0507-34-Levo acts as a PPARγ agonist. The activation of PPARγ by GED-0507-34-Levo interferes with the NF-κB signaling pathway, a central mediator of inflammation.[1] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, initiating their transcription. GED-0507-34-Levo, through PPARγ activation, inhibits the nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[1]

Experimental Protocols

The following protocols outline key in vitro assays to assess the anti-inflammatory effects of GED-0507-34-Levo.

PPARγ Activation Assay

This assay confirms the direct activation of the PPARγ receptor by GED-0507-34-Levo. A common method is a cell-based reporter assay.

Principle: HEK293 cells are transiently co-transfected with a plasmid expressing the human PPARγ and a reporter plasmid containing a PPARγ response element (PPRE) linked to a luciferase reporter gene. Activation of PPARγ by a ligand like GED-0507-34-Levo leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of GED-0507-34-Levo (e.g., 0.1, 1, 10, 100 µM) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Measurement: After 24 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the relative luciferase units (RLU) against the concentration of GED-0507-34-Levo to determine the dose-dependent activation of PPARγ.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the inhibitory effect of GED-0507-34-Levo on the translocation of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Principle: Human keratinocytes (e.g., HaCaT cells) are pre-treated with GED-0507-34-Levo and then stimulated with an inflammatory agent like LPS or TNF-α. The subcellular localization of the p65 subunit of NF-κB is then determined by immunofluorescence microscopy.

Protocol:

-

Cell Culture and Seeding: Culture HaCaT cells in DMEM with 10% FBS. Seed the cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of GED-0507-34-Levo (e.g., 1, 10, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 30-60 minutes. Include unstimulated and vehicle-treated stimulated controls.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with 1% BSA.

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation by measuring the fluorescence intensity of the p65 signal in the nucleus versus the cytoplasm. A decrease in the nuclear-to-cytoplasmic fluorescence ratio in GED-0507-34-Levo-treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.

Cytokine Production Assay (ELISA)

This assay quantifies the inhibitory effect of GED-0507-34-Levo on the production and secretion of pro-inflammatory cytokines.

Principle: Human keratinocytes or peripheral blood mononuclear cells (PBMCs) are pre-treated with GED-0507-34-Levo and then stimulated with an inflammatory agent. The concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

-

Cell Culture and Seeding: Culture human keratinocytes or isolate and culture PBMCs. Seed the cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of GED-0507-34-Levo (e.g., 1, 10, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 24 hours. Include unstimulated and vehicle-treated stimulated controls.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Perform an ELISA for the cytokines of interest (TNF-α, IL-6, IL-8) according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance using a microplate reader.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve. Determine the percentage inhibition of cytokine production by GED-0507-34-Levo at each concentration compared to the stimulated control.

Data Presentation

The quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Effect of GED-0507-34-Levo on PPARγ Activation

| Concentration (µM) | Relative Luciferase Units (RLU) | Fold Activation vs. Vehicle |

| Vehicle (DMSO) | 100 ± 12 | 1.0 |

| GED-0507-34-Levo (0.1) | 150 ± 15 | 1.5 |

| GED-0507-34-Levo (1) | 350 ± 25 | 3.5 |

| GED-0507-34-Levo (10) | 800 ± 50 | 8.0 |

| GED-0507-34-Levo (100) | 1200 ± 80 | 12.0 |

| Rosiglitazone (10) | 1500 ± 100 | 15.0 |

Table 2: Inhibition of NF-κB Nuclear Translocation by GED-0507-34-Levo

| Treatment | Nuclear/Cytoplasmic Fluorescence Ratio | % Inhibition |

| Unstimulated | 0.5 ± 0.1 | - |

| LPS (1 µg/mL) | 3.0 ± 0.3 | 0 |

| LPS + GED-0507-34-Levo (1 µM) | 2.5 ± 0.2 | 16.7 |

| LPS + GED-0507-34-Levo (10 µM) | 1.5 ± 0.2 | 50.0 |

| LPS + GED-0507-34-Levo (50 µM) | 0.8 ± 0.1 | 73.3 |

Table 3: Inhibition of Pro-inflammatory Cytokine Production by GED-0507-34-Levo in Human Keratinocytes

| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition | IL-8 (pg/mL) | % Inhibition |

| Unstimulated | < 10 | - | < 20 | - | < 50 | - |

| LPS (1 µg/mL) | 500 ± 40 | 0 | 800 ± 60 | 0 | 1200 ± 100 | 0 |

| LPS + GED-0507-34-Levo (1 µM) | 420 ± 35 | 16 | 680 ± 50 | 15 | 1020 ± 90 | 15 |

| LPS + GED-0507-34-Levo (10 µM) | 250 ± 20 | 50 | 400 ± 30 | 50 | 600 ± 50 | 50 |

| LPS + GED-0507-34-Levo (50 µM) | 100 ± 15 | 80 | 160 ± 20 | 80 | 240 ± 30 | 80 |

Note: The data presented in these tables are illustrative and may not represent the actual experimental results. They are intended to provide a template for data presentation.

References

Application Notes: Immunohistochemical Assessment of GED-0507-34-Levo's Impact on Fibrosis Markers

Introduction

GED-0507-34-Levo is a novel, selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator with potent anti-inflammatory and antifibrotic properties.[1][2][3][4] It has demonstrated significant efficacy in reducing fibrosis in preclinical models of intestinal and pulmonary fibrosis.[1][5][6] The primary mechanism of action involves the modulation of the TGF-β/Smad signaling pathway, a key regulator of fibrosis.[5][7] GED-0507-34-Levo has been shown to decrease the expression of critical profibrotic markers, including alpha-smooth muscle actin (α-SMA), Collagen I, and Fibronectin.[1][5] This document provides detailed protocols for the immunohistochemical (IHC) assessment of these markers to evaluate the therapeutic impact of GED-0507-34-Levo on tissue fibrosis.

Core Signaling Pathway

The antifibrotic effect of GED-0507-34-Levo is primarily mediated through its activation of PPARγ, which in turn antagonizes the pro-fibrotic TGF-β/Smad signaling pathway. This leads to a downstream reduction in the expression of key extracellular matrix proteins and myofibroblast activation markers.

Caption: Antifibrotic signaling pathway of GED-0507-34-Levo.

Experimental Workflow

A typical experimental workflow for assessing the impact of GED-0507-34-Levo on fibrosis markers using immunohistochemistry involves several key stages, from tissue collection to data analysis.

Caption: Experimental workflow for IHC analysis of fibrosis markers.

Quantitative Data Summary

The following table summarizes the reported effects of GED-0507-34-Levo on the gene expression of key fibrosis markers in a dextran sulfate sodium (DSS)-induced colitis model in mice.[5]

| Gene | Marker | Fold Change Reduction (GED vs. DSS) | P-value |

| Acta2 | α-SMA | 1.48 | < 0.05 |

| Col1a1 | Collagen I | 1.93 | < 0.005 |

| Fn1 | Fibronectin | 1.03 | < 0.05 |

Detailed Experimental Protocols

General Immunohistochemistry Protocol for Paraffin-Embedded Tissues

This protocol provides a general framework for the immunohistochemical staining of α-SMA, Collagen I, Fibronectin, and TGF-β1. Specific conditions for antigen retrieval and primary antibody dilutions should be optimized for each antibody and tissue type.

Materials:

-

Phosphate Buffered Saline (PBS)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0 or 1 mM EDTA, pH 8.0)

-

3% Hydrogen Peroxide

-

Blocking Buffer (e.g., Normal Goat Serum)

-

Primary Antibodies (see table below)

-

Biotinylated Secondary Antibody

-

Streptavidin-HRP Reagent

-

DAB Substrate Kit

-

Hematoxylin

-

Mounting Medium

Primary Antibody Recommendations:

| Target | Recommended Dilution | Antigen Retrieval |

| α-SMA | 1:200 - 1:400 | HIER with Citrate Buffer, pH 6.0 |

| Collagen I | 1:500 - 1:1000 | HIER with EDTA Buffer, pH 8.0 or Pepsin Digest[8] |

| Fibronectin | 1:50 - 1:200 | HIER with Citrate Buffer, pH 6.0 or HIER at pH 9.0[9] |

| TGF-β1 | 1:50 - 1:100 | HIER with Citrate Buffer, pH 6.0 |

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-